4-Amino-2-chloro-6-methyl-5-nitropyrimidine
CAS No.: 5453-06-5
Cat. No.: VC20785291
Molecular Formula: C5H5ClN4O2
Molecular Weight: 188.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5453-06-5 |
---|---|
Molecular Formula | C5H5ClN4O2 |
Molecular Weight | 188.57 g/mol |
IUPAC Name | 2-chloro-6-methyl-5-nitropyrimidin-4-amine |
Standard InChI | InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9) |
Standard InChI Key | ZBYYVBFAHVINCE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] |
Introduction
4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5) is a halogenated nitropyrimidine derivative with applications in synthetic organic chemistry and pharmaceutical research. This compound features a pyrimidine ring substituted with amino, chloro, methyl, and nitro groups, contributing to its reactivity and utility as a chemical intermediate. Below is a detailed analysis of its properties, synthesis, and potential applications.
Key Physical and Chemical Characteristics
Synthesis and Manufacturing
The compound is synthesized through multistep reactions involving nitration, chlorination, and amination. Key raw materials include:
-
6-Methyluracil: A precursor for pyrimidine ring formation.
-
Phosphorus oxychloride (POCl₃): Used for chlorination at the 2-position.
-
Nitric acid: Introduces the nitro group at the 5-position.
-
Ammonia: Facilitates amination at the 4-position.
A generalized synthesis pathway involves:
-
Nitration of 6-methyluracil to introduce the nitro group.
-
Chlorination using POCl₃ to substitute the hydroxyl group with chlorine.
-
Amination to replace a leaving group with an amino moiety.
Pharmaceutical Intermediates
-
The nitro group can be reduced to an amine for constructing heterocyclic drugs.
-
Chlorine at the 2-position enables nucleophilic substitution reactions, facilitating coupling with bioactive molecules.
Agrochemical Development
-
Pyrimidine derivatives are explored as fungicides and herbicides. The nitro and chloro groups enhance binding to biological targets.
Research Use
-
Serves as a substrate for studying regioselective reactions in heterocyclic chemistry.
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Reactivity |
---|---|---|
4-Chloro-6-methyl-5-nitropyrimidin-2-amine | Amino group at position 2 instead of 4 | Lower electrophilicity due to steric effects |
5-Nitro-2,4-dichloropyrimidine | Lacks methyl and amino groups | Higher reactivity in SNAr reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume